molecular formula C9H9ClO2S B8716361 Methyl 2-chloro-4-(methylthio)benzoate CAS No. 111986-05-1

Methyl 2-chloro-4-(methylthio)benzoate

Cat. No.: B8716361
CAS No.: 111986-05-1
M. Wt: 216.68 g/mol
InChI Key: AQHCAVOYNHIOJC-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(methylthio)benzoate is a substituted benzoate ester characterized by a chlorine atom at the 2-position and a methylthio (-SCH₃) group at the 4-position of the aromatic ring. Substituted benzoates are widely studied for their applications in pharmaceuticals, agrochemicals, and flavor industries due to their tunable physicochemical properties and biological activity. The chlorine and methylthio substituents likely influence its reactivity, solubility, and interaction with biological targets compared to simpler benzoates .

Properties

CAS No.

111986-05-1

Molecular Formula

C9H9ClO2S

Molecular Weight

216.68 g/mol

IUPAC Name

methyl 2-chloro-4-methylsulfanylbenzoate

InChI

InChI=1S/C9H9ClO2S/c1-12-9(11)7-4-3-6(13-2)5-8(7)10/h3-5H,1-2H3

InChI Key

AQHCAVOYNHIOJC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)SC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituted Benzoate Esters with Heterocyclic Moieties

describes compounds like Methyl 4-(4-(2-(4-(Methylthio)Phenyl) Quinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C5), which shares the methylthio-substituted benzoate core but incorporates a quinoline-piperazine moiety. Key comparisons include:

  • Substituent Effects : The methylthio group in both compounds may confer sulfur-based reactivity (e.g., oxidation to sulfoxide/sulfone). However, the chlorine in the target compound adds steric and electronic effects absent in C5, possibly altering metabolic stability or toxicity .
Table 1: Structural and Functional Comparison
Compound Substituents Molecular Weight (g/mol)* Potential Applications
Methyl 2-chloro-4-(methylthio)benzoate 2-Cl, 4-SCH₃ ~216.7 Agrochemicals, Pharmaceuticals
C5 () 4-SCH₃, quinoline-piperazine ~505.6 Drug discovery (e.g., kinase inhibitors)
Methyl Benzoate () Unsubstituted 136.1 Flavors, Cosmetics

*Calculated based on molecular formulas.

Sulfur-Containing Esters in Natural Products

highlights 3-(methylthio)propanoic acid methyl ester, a volatile compound in pineapples. Key distinctions:

  • Backbone Differences: The target compound’s benzoate backbone vs. propanoate in pineapple esters results in higher aromaticity and lower volatility.
  • Concentration and Bioactivity: While 3-(methylthio)propanoic acid methyl ester reaches 622.49 µg·kg⁻¹ in Tainong No. 4 pineapples , the target compound’s synthetic nature suggests applications beyond flavoring, such as pesticidal activity due to the chloro group’s electronegativity.

Alkyl Benzoates: Baseline Comparisons

Simpler alkyl benzoates like methyl benzoate () provide a foundational comparison:

  • Solubility and Lipophilicity : The chloro and methylthio groups in the target compound increase lipophilicity (logP ~2.8 estimated) compared to methyl benzoate (logP 1.9), influencing membrane permeability in biological systems.

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